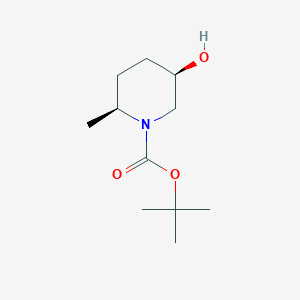

t-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

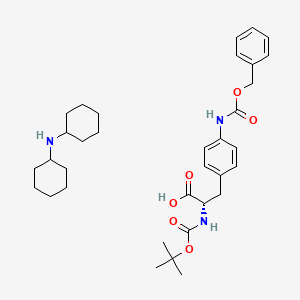

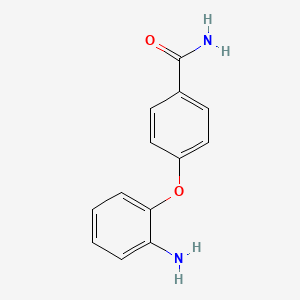

The compound you mentioned is a derivative of pyrrolidine, which is a cyclic secondary amine. The “t-Butyl” part refers to a tert-butyl group, which is a branched alkyl group with the formula -C(CH3)3 . The “3,3-difluoro” indicates the presence of two fluorine atoms on the third carbon of the pyrrolidine ring. The “4-hydroxy” denotes a hydroxyl group (-OH) on the fourth carbon of the ring. The “(4R)” likely refers to the stereochemistry at the 4th position .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms and the electron-donating tert-butyl and hydroxy groups . These groups could potentially influence the compound’s reactivity in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties can often be predicted or measured based on the compound’s structure .科学的研究の応用

Biopharmaceutical Formulations

This compound is utilized in biopharmaceutical formulations due to its impact on the solubility of hydrophobic drugs and product stability. It is particularly beneficial in the lyophilization process, contributing to shorter reconstitution times and decreased processing times .

Protein Stability Research

In the realm of protein stability, tert-butyl alcohol , a related compound, has been investigated for its interactions with model proteins like lactate dehydrogenase and myoglobin. This research is crucial for understanding the stabilization mechanisms of proteins during freeze-drying and storage .

Organic Synthesis

The tert-butyl group is significant in chemical transformations. Its unique reactivity pattern is exploited in various organic syntheses, including the protection of functional groups during peptide synthesis .

Biosynthetic Pathways

The tert-butyl group’s role in nature is evident in biosynthetic pathways. Its presence in certain biological molecules can influence the pathway’s direction and efficiency, making it a subject of study in biochemistry .

Biodegradation Studies

Understanding the biodegradation of compounds containing the tert-butyl group, such as tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate , is essential for assessing environmental impact and designing eco-friendly synthetic routes .

Biocatalysis

The tert-butyl group’s unique properties are also being explored for potential applications in biocatalytic processes. This includes its use in enzyme-catalyzed reactions where its steric bulk can influence reaction outcomes .

作用機序

Target of Action

The tert-butyl group, a component of the compound, is known for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group, part of the compound, is known for its unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations .

Biochemical Pathways

The tert-butyl group, a component of the compound, is known to be relevant in biosynthetic and biodegradation pathways .

Result of Action

Compounds with a tert-butyl group, like “tert-butyl (4r)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate”, are known for their unique reactivity pattern, which is highlighted by their characteristic applications in chemical transformations .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h6,13H,4-5H2,1-3H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRJRMARSARGCB-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C(C1)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-alaninol](/img/structure/B6351220.png)

![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6351262.png)

![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)

![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, 90%](/img/structure/B6351312.png)